Naringin

Description

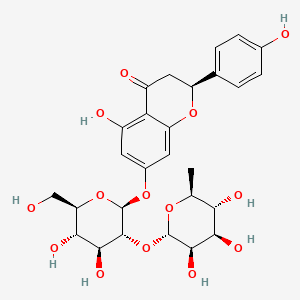

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMSGMNTNDNHN-ZPHOTFPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022478 | |

| Record name | Naringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

922.00 to 926.00 °C. @ 760.00 mm Hg | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 40 °C | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10236-47-2 | |

| Record name | Naringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7TD9J649B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activity Spectrum of Naringin: A Technical Guide for Researchers

Abstract

Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, metabolic, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound (4',5,7-trihydroxyflavanone-7-rhamnoglucoside) is a major flavonoid in grapefruit and other citrus fruits, contributing to their characteristic bitter taste.[3] Its diverse pharmacological effects are attributed to its molecular structure, which allows it to interact with various cellular targets.[4] This guide synthesizes current research to present a comprehensive resource on the multifaceted biological activities of this compound.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[5] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

Quantitative Data: Antioxidant Activity of this compound and Naringenin

| Assay Type | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Naringenin | 264.44 µM | |

| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | |

| Superoxide Radical Scavenging | Naringenin | 360.03 µM | |

| α-glucosidase Inhibition | This compound | 19.6 µg/mL | |

| Pancreatic Lipase Inhibition | This compound | 2.73 mg/mL | |

| Acetylcholinesterase Inhibition | This compound | 1,086 µg/mL |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

-

Preparation of Reagents:

-

Prepare a 1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.

-

A positive control, such as ascorbic acid or tocopherol, should be prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well plate or test tubes, add 0.5 mL of each this compound concentration.

-

Add 3 mL of the DPPH working solution to each well/tube and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

A blank sample containing 0.5 mL of methanol and 3 mL of the DPPH solution is also prepared.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

-

Signaling Pathway: Nrf2 Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes a widely used in vitro model to study the anti-inflammatory effects of this compound.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5 and 10 µg/mL) for a specified period (e.g., 1-2 hours).

-

Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: Quantify the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins such as phosphorylated and total forms of NF-κB p65, IκBα, ERK1/2, JNK, and p38 MAPK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Signaling Pathway: NF-κB Inhibition

A primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated anticancer properties in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.

Quantitative Data: Anticancer Activity of this compound and Naringenin

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| WiDr | Colon Cancer | This compound | 63.14 µg/mL | |

| MDA-MB-231 | Breast Cancer | Naringenin | 40 µg/ml (for 45-30% viability reduction) | |

| A549 | Lung Cancer | Naringenin | - | |

| HepG2 | Liver Cancer | This compound | - | |

| MCF-7 | Breast Cancer | This compound | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 500, and 1000 µg/mL) for 24 or 48 hours.

-

Include a positive control (e.g., a known chemotherapeutic agent like fluorouracil) and an untreated control.

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This compound can induce apoptosis and inhibit proliferation in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Regulation of Metabolic Syndrome

This compound has shown potential in ameliorating metabolic syndrome by improving insulin sensitivity, reducing dyslipidemia, and attenuating obesity.

Experimental Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice

This in vivo model is commonly used to investigate the effects of compounds on metabolic disorders.

-

Animal Model Induction:

-

House C57BL/6 mice under standard laboratory conditions.

-

Feed the mice a high-fat diet (HFD) for a period of 10-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.

-

-

This compound Administration:

-

Following the induction period, divide the HFD-fed mice into groups.

-

Administer this compound orally (e.g., via gavage) at different doses (e.g., 100 mg/kg/day) for a specified duration (e.g., 4-8 weeks). An HFD-fed control group receives the vehicle.

-

-

Metabolic Parameter Assessment:

-

Body Weight and Food Intake: Monitor and record body weight and food intake regularly.

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

-

Lipid Profile: Measure plasma levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

-

Liver Function: Assess liver histology for steatosis and measure liver enzyme levels (e.g., ALT, AST).

-

Signaling Pathway: AMPK Activation

This compound's beneficial effects on metabolism are partly mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Activation of the AMPK signaling pathway by this compound.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and cognitive impairment.

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

This model is used to evaluate the potential of compounds to ameliorate learning and memory deficits.

-

Animal Groups and Treatment:

-

Divide mice into several groups: a control group, a scopolamine-treated group, and groups treated with scopolamine and various doses of this compound.

-

Administer this compound orally for a period of time (e.g., 7-14 days) prior to the induction of amnesia.

-

-

Induction of Amnesia:

-

Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally (i.p.) approximately 30 minutes before behavioral testing.

-

-

Behavioral Assessment:

-

Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a circular pool of water.

-

Y-Maze or T-Maze: Evaluate spatial working memory by assessing the alternation behavior of the mice in the maze arms.

-

Passive Avoidance Test: Measure learning and memory by assessing the latency of the mice to enter a dark compartment where they previously received a mild foot shock.

-

-

Neurochemical and Histological Analysis:

-

After behavioral testing, sacrifice the animals and collect brain tissue.

-

Measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE) in the hippocampus and cortex.

-

Assess markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., Bcl-2/Bax ratio, caspase-3 activity).

-

Perform histological analysis to examine neuronal damage and loss in brain regions like the hippocampus.

-

Logical Workflow: From In Vitro to In Vivo Neuroprotection Studies

Caption: A logical workflow for investigating the neuroprotective effects of this compound.

Conclusion

This compound exhibits a remarkable range of biological activities with therapeutic potential for a variety of diseases. Its antioxidant, anti-inflammatory, anticancer, metabolic-regulating, and neuroprotective effects are supported by a growing body of scientific evidence. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways, including Nrf2, NF-κB, PI3K/Akt/mTOR, and AMPK. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to accelerate its translation into novel therapeutic strategies. Further clinical research is warranted to fully elucidate its efficacy and safety in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of naringenin and this compound on the glucose uptake and AMPK phosphorylation in high glucose treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves diet-induced cardiovascular dysfunction and obesity in high carbohydrate, high fat diet-fed rats : University of Southern Queensland Repository [research.usq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates acetaminophen-induced acute liver injury by activating Nrf2 via CHAC2 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Naringin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin, a flavanone glycoside, is a prominent secondary metabolite primarily found in citrus fruits, contributing to their characteristic bitter taste.[1][2] It has garnered significant scientific interest due to its wide spectrum of reported pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data on its concentration in various sources. Furthermore, it details established experimental protocols for its extraction and quantification, and visually represents key experimental workflows and logical relationships using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources of this compound

This compound is predominantly found in plants of the Rutaceae family, particularly within the genus Citrus.[3] Its concentration varies significantly depending on the species, cultivar, part of the fruit, and stage of maturation. Grapefruit (Citrus paradisi) and pomelo (Citrus maxima) are among the most concentrated sources of this flavonoid. The peel, and specifically the albedo (the white, spongy layer), generally contains the highest concentrations of this compound compared to the pulp, juice, or seeds.

Quantitative Distribution of this compound in Citrus Species

The following table summarizes the quantitative data on this compound content in various citrus fruits, compiled from multiple studies. This data highlights the variability of this compound concentration and provides a comparative reference for selecting source materials.

| Citrus Species | Fruit Part | This compound Concentration | Reference |

| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | |

| Albedo | 940.26 mg/100 g DW | ||

| Seeds | 200 µg/mL | ||

| Juice | 220 µg/mL | ||

| Pomelo (Citrus maxima) | Peel | 3910 µg/mL | |

| Orange (Citrus sinensis) | Peel | 95-955 mg/L (concentrate) | |

| Juice | 0.61-19.4 mg/L | ||

| Albedo | 791.17 mg/100 g DW | ||

| Lime (Citrus aurantiifolia) | Peel (Skin) | 517.2 µg/mL | |

| Juice | 98 µg/mL | ||

| Seeds | 29.2 µg/mL | ||

| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | |

| Dried Fruit | 17.3 to 43.6 mg/g | ||

| Flower (Ovary) | 9.036 µg/mL | ||

| Flower (Stigma) | 2.554 µg/mL | ||

| Flower (Receptacle) | 1.3444 µg/mL |

Experimental Protocols: Extraction and Quantification

The isolation and quantification of this compound from plant matrices are critical steps for research and development. A variety of methods have been established, ranging from conventional solvent extraction to more advanced techniques.

Extraction of this compound

The primary goal of extraction is to efficiently isolate this compound from the complex plant matrix while minimizing degradation. The choice of method often depends on the desired yield, purity, and available resources.

Ultrasound-assisted extraction is a widely used method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time compared to conventional methods.

Detailed Protocol:

-

Sample Preparation:

-

Obtain fresh citrus peels (e.g., grapefruit albedo).

-

Dry the peels at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

Grind the dried peels into a fine powder using a laboratory mill.

-

-

Extraction Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 80 g).

-

Place the powder in an Erlenmeyer flask.

-

Add a specific volume of the extraction solvent. A common solvent system is 70% aqueous ethanol (e.g., 0.6 L).

-

The solid-to-liquid ratio should be optimized; a ratio of 1:100 g/mL has been reported to be effective.

-

Place the flask in an ultrasonic bath with a set frequency (e.g., 0.04 MHz).

-

Sonicate for a predetermined duration (e.g., 30 minutes).

-

The optimal extraction temperature can be around 60-65.5°C.

-

-

Post-Extraction Processing:

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

The filtrate, containing the extracted this compound, can then be concentrated using a rotary evaporator.

-

The concentrated extract is ready for purification or direct quantification.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound. This method offers high resolution, sensitivity, and reproducibility.

Detailed Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard of a known concentration (e.g., 100 µg/mL) in a suitable solvent such as 70% methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a linear range (e.g., 1.166 to 33.343 µg/mL).

-

-

Sample Preparation:

-

Take a known volume or weight of the this compound extract obtained from the extraction step.

-

If necessary, dilute the extract with the mobile phase to bring the this compound concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reversed-phase column is typically used for the separation of flavonoids like this compound.

-

Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water (often with a small amount of acid, such as acetic acid, to improve peak shape).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 283 nm.

-

Injection Volume: A standard injection volume is 10-20 µL.

-

-

Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The linearity of the calibration curve is confirmed by a high correlation coefficient (R² > 0.99).

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, provide a visual representation of the key processes and relationships discussed in this guide.

Caption: Relative this compound concentration in different citrus fruits and their parts.

Caption: A typical workflow for the extraction and quantification of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, focusing on its natural sources, quantitative distribution, and detailed methodologies for its extraction and analysis. The presented data and protocols offer a solid foundation for researchers and professionals to effectively source, isolate, and quantify this promising bioactive compound. The provided visualizations aim to clarify the relationships between different sources and the steps involved in its scientific investigation. Further research into optimizing extraction techniques and exploring the full therapeutic potential of this compound is encouraged.

References

Pharmacokinetics and Metabolism of Naringin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naringin, a prominent flavanone glycoside in citrus fruits, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. Upon oral ingestion, this compound is poorly absorbed in its glycosidic form. The critical first step in its bioavailability is the hydrolysis by gut microbiota to its aglycone, naringenin. Naringenin is subsequently absorbed and undergoes extensive phase I and phase II metabolism, primarily in the intestine and liver. The dominant circulating forms are not this compound or free naringenin, but rather naringenin glucuronides and sulfates. This extensive metabolism, coupled with the significant inter-individual variability in gut microbiota composition, leads to wide variations in bioavailability. Furthermore, this compound and its metabolites are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4, leading to clinically significant drug-drug interactions, famously known as the "grapefruit juice effect." This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug development and clinical research.

Pharmacokinetics of this compound and Naringenin

The journey of this compound through the body is a multi-stage process involving the gut, its microbial inhabitants, and host metabolic machinery.

Absorption

This compound itself is a large, hydrophilic molecule that is poorly absorbed through the gastrointestinal tract[1]. The oral bioavailability of this compound is estimated to be low, around 5-9%[1][2]. The key to its systemic availability lies in its conversion to the more lipophilic aglycone, naringenin.

This deglycosylation is almost exclusively performed by microbial enzymes (β-glucosidases) within the large intestine[3][4]. Once formed, naringenin can be absorbed, likely via passive diffusion. However, the bioavailability of naringenin is also limited, reported to be around 15%, due to extensive first-pass metabolism in the intestinal wall and liver. The absorption kinetics can be influenced by the specific sugar moiety attached; for instance, this compound (a rhamnoglucoside) exhibits delayed absorption and lower bioavailability compared to flavanone glucosides. There is also pronounced inter-individual variability in absorption, likely due to differences in gut microbiota composition.

Distribution

Following absorption, this compound and naringenin are distributed to various tissues, with notable concentrations found in the gastrointestinal tract, liver, kidneys, and lungs.

Metabolism

The metabolism of this compound is a complex cascade involving gut microbiota and host enzymes, resulting in a diverse array of metabolites. The primary circulating forms are conjugated metabolites of naringenin, not the parent compounds.

-

Deglycosylation: In the intestinal lumen, gut microbiota hydrolyze the rhamnoglucoside bond of this compound to release the aglycone, naringenin.

-

Phase I and Ring Fission: Naringenin can undergo Phase I reactions (oxidation, demethylation) mediated by cytochrome P450 enzymes. Concurrently, gut microbes can further degrade naringenin through C-ring fission, producing various phenolic acids such as 3-(4'-hydroxyphenyl)propionic acid (HPPA), p-coumaric acid, and phloroglucinol.

-

Phase II Conjugation: This is the most significant metabolic pathway for naringenin. In the enterocytes and hepatocytes, naringenin is rapidly and extensively conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate groups (by sulfotransferases, SULTs). Naringenin glucuronides and sulfates are the major metabolites found in systemic circulation.

Caption: Figure 1. Primary Metabolic Pathways of this compound.

Excretion

Metabolites of this compound are primarily excreted through urine. Studies have confirmed the presence of naringenin glucuronides in urine after ingestion of grapefruit juice. Some metabolites are also found in feces.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, naringenin, from various studies.

Table 1: Pharmacokinetic Parameters of Naringenin in Healthy Humans Following a Single Oral Dose

| Dose (Aglycone) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

|---|---|---|---|---|---|

| 135 mg | 2009.5 ± 770.8 | 3.5 | 9424.5 ± 2960.5 | 2.31 ± 0.40 | |

| 150 mg | 4309.2 ± 2144.5* | 3.17 ± 0.74 | 18526.1 ± 6672.3* | 3.0 | |

| 600 mg | 13269.8 ± 2144.5* | 2.41 ± 0.74 | 54522.6 ± 6672.3* | 2.65 |

*Note: Original data in µM and µM·h were converted to ng/mL and ng·h/mL for comparison, using a molecular weight of 272.25 g/mol for naringenin.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Naringenin in Rats, Dogs, and Humans Following Multiple Oral Doses of this compound

| Species | Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |

|---|---|---|---|---|---|

| Rat | This compound | 42 | 19.8 ± 17.5 | 0.17 ± 0.13 | 11.2 ± 6.0 |

| Naringenin | 42 | 1550 ± 1030 | 8.0 ± 2.8 | 15000 ± 5940 | |

| Dog | This compound | 12.4 | 19.3 ± 13.9 | 0.46 ± 0.20 | 18.0 ± 11.8 |

| Naringenin | 12.4 | 1750 ± 972 | 3.5 ± 2.1 | 11900 ± 6260 | |

| Human | This compound | 2.3 (approx.) | 14.8 ± 6.6 | 2.0 ± 1.1 | 42.4 ± 20.3 |

| Naringenin | 2.3 (approx.) | 120 ± 40.5 | 5.3 ± 2.6 | 973 ± 372 |

Source: Adapted from. Data represents steady-state parameters after multiple dosing.

Table 3: Pharmacokinetic Parameters of Naringenin and its Conjugates in Rats Following Oral Naringenin Administration

| Compound | Cmax (nmol/mL) | Tmax (min) | AUC₀₋t (nmol·min/mL) |

|---|---|---|---|

| Naringenin Glucuronides | 1.8 ± 0.6 | 120 ± 49 | 499 ± 127 |

| Naringenin Sulfates | 2.9 ± 0.7 | 105 ± 21 | 1494 ± 224 |

Source: Adapted from. Note: Free naringenin was not detected in most samples.

Key Experimental Methodologies

In Vivo Pharmacokinetic Analysis in Humans

This protocol outlines a typical single ascending dose study to determine the pharmacokinetic profile of a compound like naringenin.

-

Study Design: A randomized, controlled, single ascending dose design is employed. Healthy adult volunteers are recruited and divided into cohorts, each receiving a different single oral dose of the test compound (e.g., 150 mg, 300 mg, 600 mg, 900 mg of naringenin) or a placebo.

-

Dosing and Sample Collection: Subjects are typically fasted overnight before administration of the compound. Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. To measure total naringenin (free and conjugated), plasma samples are often incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.

-

Bioanalytical Method: Plasma concentrations of the analyte are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: A non-compartmental model is used to determine key parameters from the plasma concentration-time data. This includes:

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) : Obtained directly from the data.

-

Elimination Rate Constant (k) : Determined by linear regression of the terminal log-linear phase of the concentration-time curve.

-

Elimination Half-life (t1/2) : Calculated as 0.693/k.

-

Area Under the Curve (AUC) : Calculated using the linear trapezoidal rule.

-

Oral Clearance (CL/F) : Calculated as Dose/AUC.

-

Caption: Figure 2. Workflow for a Human Pharmacokinetic Study.

In Vitro Gut Microbiota Metabolism Analysis

This method is used to identify metabolites produced by intestinal bacteria.

-

Sample Preparation: Fresh fecal samples are collected from human donors or animals (e.g., rats). The samples are homogenized and diluted in an anaerobic buffer to create a fecal slurry.

-

Anaerobic Incubation: The fecal slurry is incubated with this compound under strict anaerobic conditions at 37°C. Control incubations without this compound are run in parallel to account for endogenous compounds.

-

Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Reaction Termination and Extraction: The reaction in each aliquot is terminated, often by adding a cold organic solvent like methanol or acetonitrile. The samples are then centrifuged, and the supernatant containing the metabolites is collected for analysis.

-

Metabolite Identification: The extracts are analyzed using high-resolution LC-MS/MS. Metabolites are identified by comparing their exact mass, retention time, and fragmentation patterns with those of reference standards or by interpreting the mass spectra.

Drug Interactions and Signaling Pathways

Inhibition of Drug Metabolizing Enzymes

This compound and its metabolite naringenin are well-known inhibitors of intestinal CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of clinical drugs. This inhibition is largely irreversible and leads to a significant increase in the oral bioavailability and a higher risk of toxicity for many drugs, a phenomenon known as the "grapefruit juice effect". Besides CYP3A4, compounds in grapefruit juice can also affect other enzymes and drug transporters, such as P-glycoprotein and Organic Anion Transporting Polypeptides (OATPs).

Therapeutic Signaling Pathways

Naringenin has been shown to exert its biological effects by modulating various signaling pathways. For example, it can act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are critical regulators of lipid and glucose metabolism. Activation of these receptors can lead to improved insulin sensitivity and a reduction in dyslipidemia.

Caption: Figure 3. Naringenin-Mediated PPARγ Signaling.

Conclusion

The pharmacokinetics of this compound are fundamentally dictated by its biotransformation. Its journey from a poorly absorbed glycoside to a systemically available aglycone is entirely dependent on the metabolic activity of the gut microbiota. Following absorption, its aglycone, naringenin, is rapidly and extensively conjugated, meaning that any in vivo biological activity is most likely exerted by these glucuronidated and sulfated metabolites or by naringenin itself prior to conjugation. For researchers and drug developers, this complex profile necessitates careful consideration of gut microbiota variability, the potential for significant drug-drug interactions via CYP inhibition, and the need to measure conjugated metabolites to accurately assess systemic exposure. A thorough understanding of these metabolic pathways is crucial for harnessing the therapeutic potential of this compound and ensuring its safe clinical application.

References

- 1. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Microbial Metabolism of this compound and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fate of this compound in humans: a key to grapefruit juice-drug interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

Naringin Structure-Activity Relationship: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its potential as an antioxidant, anti-inflammatory, and anticancer agent is well-documented. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of the molecular features governing its biological effects. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

The chemical structure of this compound consists of a flavanone aglycone, naringenin, attached to a disaccharide neohesperidose at the C7 position.[1] The biological activities of this compound are intrinsically linked to its molecular architecture, including the arrangement of hydroxyl groups, the carbonyl function on the C ring, and the glycosidic linkage. Understanding these relationships is crucial for the rational design of novel therapeutic agents with enhanced efficacy and specificity.

Structure-Activity Relationship of this compound

The biological properties of this compound and its aglycone, naringenin, are dictated by specific structural motifs. The presence and location of hydroxyl groups, the saturation of the C ring, and the glycosylation state all play pivotal roles in its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of flavonoids like this compound is largely attributed to their ability to scavenge free radicals and chelate metal ions.[1] The key structural features for the antioxidant activity of naringenin, the active form of this compound, include:

-

Hydroxyl Groups: The hydroxyl groups at positions 5, 7, and 4' are crucial for donating hydrogen atoms to neutralize free radicals.[1][2] The antioxidant capacity generally increases with the number of hydroxyl groups.[2]

-

5,7-m-dihydroxy Arrangement: This arrangement in the A-ring contributes to the stabilization of the molecule after donating a hydrogen atom to a free radical.

-

4-oxo (Carbonyl) Group: The carbonyl group at position 4 on the C ring, in conjunction with the 5-hydroxyl group, facilitates the chelation of metal ions like iron and copper, which can otherwise catalyze oxidative reactions.

-

Absence of C2=C3 Double Bond: Unlike some other flavonoids, flavanones like this compound lack a double bond between carbons 2 and 3 in the C ring. This structural feature results in a less potent antioxidant activity compared to flavonoids possessing this bond.

Anti-inflammatory Activity

This compound and naringenin exert their anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. The SAR for anti-inflammatory action is linked to the ability of the flavonoid backbone to interact with key enzymes and transcription factors. This compound has been shown to inhibit regulatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of prostaglandins and leukotrienes.

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By suppressing NF-κB activation, this compound downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Furthermore, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response.

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The SAR for its anticancer properties is complex and involves interactions with a multitude of cellular targets.

This compound and naringenin have been shown to modulate several key signaling pathways implicated in cancer progression, including:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and survival.

-

MAPK/ERK Pathway: Naringenin can suppress the ERK and p38 signaling pathways in some cancer cells, preventing metastasis.

-

NF-κB Pathway: As in inflammation, the inhibition of the NF-κB pathway by this compound contributes to its anticancer effects by preventing the survival of cancer cells.

The ability of this compound to induce apoptosis is a critical aspect of its anticancer activity. It can activate the intrinsic apoptosis pathway through the modulation of Bcl-2 family proteins and the activation of caspases.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH radical scavenging | 31.8 µg/mL | |

| Naringenin | DPPH radical scavenging | - | - |

| This compound Derivative (2a) | DPPH radical scavenging | 3.7 µg/mL |

Table 2: Anticancer Activity of this compound and Naringenin

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Naringenin | MCF-7 (Breast Cancer) | MTT | 212-239 µg/mL | |

| Naringenin | MCF-7 (Breast Cancer) | MTT | 95 µM (24h), 49 µM (48h) | |

| Naringenin | HT-29 (Colon Cancer) | - | 0.71–2.85 mM | |

| Naringenin | Multiple (MCF-7, HT-29, PC-12, L-929) | - | 780 to 880 µM | |

| Naringenin-7-O-glucoside | MCF-7 (Breast Cancer) | MTT | 728.71 ± 10.53 µg/mL | |

| Naringenin-7-O-glucoside | MDA-MB-231 (Breast Cancer) | MTT | 233.56 µg/µL |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol Outline:

-

Preparation of DPPH Solution: A stock solution of DPPH in an organic solvent (e.g., methanol or ethanol) is prepared. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: A small volume of the test compound (this compound or its derivatives at various concentrations) is mixed with the DPPH working solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to complete.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol Outline:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specific period before the experiment.

-

Compound Administration: The test compound (this compound) is administered orally or intraperitoneally to the test group of rats at a specific dose. The control group receives the vehicle.

-

Induction of Edema: After a certain time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is then calculated by comparing the edema in the treated group with the control group.

Anticancer Activity Assessment: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or its derivatives) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the structure-activity relationship of this compound.

Caption: Key structural features of naringenin responsible for its antioxidant activity.

Caption: this compound's inhibition of the NF-κB signaling pathway in inflammation.

Caption: this compound's modulation of key signaling pathways in cancer cells.

Conclusion

The structure-activity relationship of this compound is a critical area of study for harnessing its therapeutic potential. The antioxidant properties are clearly linked to the hydroxyl and carbonyl functionalities of its aglycone, naringenin. The anti-inflammatory and anticancer activities stem from its ability to interact with and modulate key cellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers to further explore and optimize the pharmacological properties of this compound and its derivatives. The visual representations of the signaling pathways aim to facilitate a clearer comprehension of the complex molecular mechanisms underlying this compound's biological effects. This comprehensive overview underscores the potential of this compound as a lead compound in the development of novel therapies for a range of diseases.

References

An In-depth Technical Guide on the Core Modulatory Effects of Naringin on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which naringin, a prominent flavanone glycoside found in citrus fruits, modulates key cellular signaling pathways. This document synthesizes in vitro and in vivo experimental findings to elucidate its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. Detailed experimental protocols, quantitative data, and visual pathway diagrams are presented to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its pleiotropic effects by targeting several critical signaling cascades. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress response. The primary signaling pathways modulated by this compound include Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and AMP-activated protein kinase (AMPK).

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.[1][2] It can also activate this pathway to confer protective effects in other contexts, such as alleviating myocardial injury.[3]

Quantitative Data on this compound's Modulation of the PI3K/Akt Pathway

| Cell Line | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| Colorectal Cancer Cells | In vitro | Dose-dependent | Inhibited activation of PI3K/Akt/mTOR signaling and promoted apoptosis. | [2] |

| Gastric Cancer SGC-7901 Cells | In vitro | 20, 40, 80 μM | Downregulated MMP-2 and MMP-9, inhibiting migration. | [1] |

| Rat Myocardium | Ischemia-Reperfusion Injury | Not specified | Alleviated injury by promoting apoptosis, and inhibiting oxidative stress and autophagy via the PI3K/Akt pathway. | |

| MH-S Alveolar Macrophages | Cigarette Smoke Extract-Induced | 100 μM | Significantly inhibited the CSE-upregulated PI3K/AKT signaling pathway and reduced MMP-9 expression. | |

| SNU-1 Gastric Carcinoma Cells | In vitro | 10 µg/ml | Blocked the PI3K/AKT pathway, leading to apoptosis and pro-death autophagy. | |

| HK-2 Cells | Uric Acid-Induced | 10, 50 mg/kg (in vivo) | Reduced the expression of GLUT9 by inhibiting the PI3K/AKT signaling pathway. |

Diagram: this compound's Modulation of the PI3K/Akt Signaling Pathway

Caption: this compound inhibits the PI3K/Akt pathway, impacting cell survival and proliferation.

The MAPK pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the MAPK signaling pathway, which contributes to its anti-inflammatory and protective effects against high-glucose-induced injuries.

Quantitative Data on this compound's Modulation of the MAPK Pathway

| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| Glioblastoma Cells | In vitro | 100, 200, 300 μM | Suppressed the activities of MMP-2 and MMP-9, as well as the ERK and p38 signaling pathway. | |

| H9c2 Cardiac Cells | High Glucose-Induced Injury | 80 μM (pre-treatment) | Ameliorated increased activation of p38 MAPK, ERK1/2, and JNK. | |

| C57BL/6 Mice | High-Fat Diet | Not specified | Attenuated inflammation and insulin resistance by blocking the activation of MAPKs pathways. | |

| RAW 264.7 Cells | LPS-Treated | 20, 40, 80 μM | Dose-dependent inhibition of MAPK activation. |

Diagram: this compound's Modulation of the MAPK Signaling Pathway

Caption: this compound inhibits the MAPK cascade, reducing inflammation and apoptosis.

The NF-κB pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This inhibitory effect is a cornerstone of this compound's anti-inflammatory properties.

Quantitative Data on this compound's Modulation of the NF-κB Pathway

| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| Murine Colitis Model | In vivo | Not specified | Inhibition of TLR4 protein and NF-kB activity, and downregulation of inflammatory mediators. | |

| Diabetic Rats | In vivo | Not specified | Decreased levels of circulating proinflammatory cytokines. | |

| STZ-induced Diabetic Rats & rMC1 cells | In vivo & In vitro | Not specified | Inhibited the activation of NF-κB. | |

| LPS-treated Mice | Acute Lung Injury | Not specified | Attenuated injury by inhibiting the activation of NF-κB signaling pathway. | |

| HeLa Cervical Cancer Cells | In vitro | 1,000 μmol/l | Markedly reduced the expression level of phosphorylated NF-κB p65. | |

| HUA Mice & HK-2 Cells | Hyperuricemia | 10, 50 mg/kg (in vivo) | Suppressed the expression of TLR4 and pro-inflammatory cytokines by inhibiting the TLR4/NF-κB signaling pathway. |

Diagram: this compound's Modulation of the NF-κB Signaling Pathway

Caption: this compound blocks NF-κB activation, suppressing pro-inflammatory gene expression.

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound can activate the Nrf2/ARE signaling pathway, leading to the upregulation of various antioxidant enzymes. This activation helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data on this compound's Modulation of the Nrf2 Pathway

| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| Neurons | Hypoxia and Re-oxygenation | 20, 40, 80 µM | Increased the expression of Nrf2 and its downstream target genes. | |

| H9c2 Cells | Anoxia/Reoxygenation-induced apoptosis | Not specified | Provided cardioprotection by activating Nrf2 and its downstream genes. | |

| SH-SY5Y Cells & Mice | 6-OHDA-induced neurotoxicity | Not specified | Increased Nrf2 protein levels and subsequent activation of the ARE pathway. | |

| 3-Nitropropionic acid-induced rats | Neurodegeneration | 80 mg/kg | Ameliorated oxidative stress through the activation of Nrf2. |

Diagram: this compound's Modulation of the Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 pathway, enhancing antioxidant defenses.

AMPK is a central regulator of cellular energy homeostasis. This compound has been found to activate the AMPK signaling pathway, which plays a role in its beneficial effects on metabolic syndrome, including improving insulin sensitivity and promoting fatty acid oxidation.

Quantitative Data on this compound's Modulation of the AMPK Pathway

| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |

| C57BL/6 Mice | High-Fat Diet | Not specified | Protected against metabolic syndrome through an AMPK-dependent mechanism. | |

| 3T3-L1 Adipocytes | In vitro | Not specified | Activated the AMPK signaling pathway. | |

| 3T3-L1 Adipocytes | In vitro | Not specified | Increased AMPK and UCP1 levels, mediated by the stimulation of the AMPK signaling pathway. | |

| C2C12 Myotubes & Mice | In vitro & In vivo | Not specified | Induced skeletal muscle fiber-type transition from fast-twitch to slow-twitch fiber via the AdipoR1-APPL1-AMPK signaling pathway. | |

| HepG2 Cells | High Glucose Treated | Not specified | Increased glucose uptake with increased AMPK phosphorylation (Thr172). |

Diagram: this compound's Modulation of the AMPK Signaling Pathway

Caption: this compound activates AMPK, promoting energy metabolism and fat browning.

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in the study of this compound's effects on signaling pathways.

-

Cell Lines: Specific cell lines (e.g., H9c2, RAW 264.7, HepG2, 3T3-L1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, with or without an inducing agent (e.g., LPS, high glucose), for a specified duration.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, Nrf2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to wells pre-coated with a specific antibody. After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP. A substrate solution is then added, and the color development is stopped.

-

Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader, and the concentrations are calculated based on the standard curve.

Diagram: General Experimental Workflow

Caption: A streamlined workflow for investigating the cellular effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent due to its ability to modulate multiple key signaling pathways involved in a range of pathologies. Its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects are well-documented in preclinical studies. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic applications of this compound. Future research should focus on clinical trials to validate these preclinical findings in human subjects, as well as on the development of novel drug delivery systems to enhance the bioavailability of this compound. While some clinical trials have been conducted, they have primarily focused on bioavailability and cardioprotective effects in specific patient populations. A single ascending dose clinical trial has established the safety of naringenin at doses up to 900mg in healthy adults. Further well-designed clinical trials are necessary to determine optimal dosing and to explore the full therapeutic potential of this promising natural compound.

References

Naringin's Interaction with Cellular Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin, a flavanone glycoside abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities. These effects are largely attributed to its interaction with a variety of cellular receptors, leading to the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's engagement with several critical receptor families, including nuclear receptors (PPARγ and LXRα), transient receptor potential (TRP) channels, and estrogen receptors. We present a comprehensive overview of the binding characteristics, downstream signaling cascades, and detailed experimental protocols for studying these interactions. All quantitative data are summarized for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular mechanisms of action.

Interaction with Nuclear Receptors

This compound has been identified as a modulator of several nuclear receptors, which are critical in regulating metabolic processes and inflammation. Its interactions with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor alpha (LXRα) are particularly noteworthy.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

This compound acts as an agonist of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. This activation is central to many of this compound's anti-inflammatory effects.

| Compound | Target Receptor | Effect | Cell Line | Assay Type | Quantitative Value | Reference |

| This compound | PPARγ | Activation | NIH-3T3 cells | Reporter Gene Assay | - | [1] |

| Naringenin | PPARγ | Activation | 3T3-L1 cells | Reporter Gene Assay | ~2-fold activation at 10 μM | [2] |

Upon activation by this compound, PPARγ can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways. This is a crucial mechanism for this compound's anti-inflammatory properties.[3][4][5]

References

- 1. This compound prevents ultraviolet-B radiation-induced oxidative damage and inflammation through activation of peroxisome proliferator-activated receptor γ in mouse embryonic fibroblast (NIH-3T3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Naringenin, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma [frontiersin.org]

- 3. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mitigates experimental autoimmune prostatitis by modulating oxidative stress and the NLRP3 inflammasome via the PPAR-γ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mitigates experimental autoimmune prostatitis by modulating oxidative stress and the NLRP3 inflammasome via the PPAR-γ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Naringin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin is a prominent flavanone glycoside primarily found in citrus fruits, most notably grapefruit, where it contributes to the characteristic bitter taste.[1][2] Structurally, it consists of the flavanone naringenin and the disaccharide neohesperidose.[1] Beyond its role in flavor, this compound has garnered significant attention in the scientific community for its wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][3] These properties underpin its therapeutic potential in a variety of preclinical models for conditions such as metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. This document provides an in-depth technical overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

I. Antioxidant Properties of this compound

This compound's antioxidant activity is a cornerstone of its protective effects, primarily executed through direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.

Data Presentation: Free Radical Scavenging Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. The following table summarizes the IC50 values for this compound against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Radical Scavenged | This compound IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

| DPPH Radical | 80 ± 2.00 | 212 ± 2.00 | |

| Superoxide Radical | 104 ± 2.00 | 114 ± 2.00 | |

| Nitric Oxide Radical | 58 ± 2.00 | 72 ± 2.00 | |

| Hydrogen Peroxide | 70 ± 2.00 | 50 ± 2.00 |

Mechanism of Action: Nrf2/ARE Signaling Pathway

A key mechanism underlying this compound's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These include crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This compound has been shown to upregulate Nrf2, thereby enhancing the expression of these phase II and antioxidant genes, which fortifies the cell's ability to combat oxidative stress and inflammation.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid) in the same solvent.

-

-

Reaction Setup:

-

In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette. A blank containing only the solvent and DPPH is also prepared.

-

Mix the contents thoroughly.

-

-

Incubation:

-

Incubate the reactions in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

II. Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects by modulating key signaling cascades that regulate the production of inflammatory mediators.

Data Presentation: Effect on Inflammatory Markers